molecular formula C9H16N4O B2622189 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101199-99-7

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide

Cat. No. B2622189
CAS RN: 2101199-99-7
M. Wt: 196.254
InChI Key: MZCVDCPKGPWPOK-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide (APEPC) is a pyrazole derivative used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation, as well as to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the activity of certain signaling pathways. It has also been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds. However, its complex mechanism of action and potential for off-target effects may make it more difficult to study in some contexts.

Future Directions

There are several potential future directions for research on 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is its potential as a therapeutic agent in cancer treatment, particularly in combination with other drugs or therapies. It may also have applications in the treatment of other diseases characterized by oxidative stress and inflammation, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with ethyl propyl ketone in the presence of a catalyst such as triethylamine. The resulting product can be purified using column chromatography.

Scientific Research Applications

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neuroprotection, and cardiovascular disease. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

4-amino-N-ethyl-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-5-13-6-7(10)8(12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVDCPKGPWPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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